molecular formula C16H10O5 B156298 9-O-Methylcoumestrol CAS No. 1690-62-6

9-O-Methylcoumestrol

Cat. No. B156298
CAS RN: 1690-62-6
M. Wt: 282.25 g/mol
InChI Key: HHEZPZWGHDOWCQ-UHFFFAOYSA-N
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Description

9-O-Methylcoumestrol is a unique compound with the molecular formula C16H10O5 . It is also known as 3-Hydroxy-9-methoxycoumestan and 4’-O-Methylcoumestrol . It belongs to the class of organic compounds known as coumestans, which are polycyclic aromatic compounds containing a coumestan moiety .


Synthesis Analysis

The synthesis of 9-O-Methylcoumestrol derivatives has been investigated in the context of soybean adventitious root (AR) cultivation under artificial light, as well as via a chemical elicitor treatment . In the presence of constant light and under treatment with methyl jasmonate, the contents of the 9-O-Methylcoumestrol monoglucoside (coumestrin; CMSN) and malonyl CMSN (M-CMSN) in the AR culture increased drastically .


Molecular Structure Analysis

The exact mass of 9-O-Methylcoumestrol is 282.052825 Da . The InChiKey representation of the molecule is HHEZPZWGHDOWCQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The major and minor components of 9-O-Methylcoumestrol were identified as CMSN 6′-malonate and CMS 9-O-β-d-(6′-O-malonyl)-glucopyranose [CMS 9-Glc-6′-malonate], respectively .


Physical And Chemical Properties Analysis

9-O-Methylcoumestrol has a density of 1.5±0.1 g/cm3, a boiling point of 519.5±40.0 °C at 760 mmHg, and a flash point of 268.0±27.3 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . The polar surface area is 69 Å2 .

Scientific Research Applications

Chemical Synthesis and Biological Activity

  • Ligand-Promoted Alkylation : 9-Methylacridine, similar in structure to 9-O-Methylcoumestrol, has been utilized in chemical synthesis, particularly in ligand-promoted alkylation reactions. This process is significant for the preparation of unnatural amino acids and various acrylic acids (Ru‐Yi Zhu et al., 2014).
  • Antiproliferative Properties : Research on compounds structurally similar to 9-O-Methylcoumestrol shows potential antiproliferative activities against various cell lines. These studies highlight the potential of such compounds in cancer research (Antonio G. González et al., 2002).

Biosynthesis and Antibiotic Properties

  • Biosynthesis of Antibiotics : Studies have investigated the biosynthesis of 9-Methylstreptimidone, an antibiotic with similarities to 9-O-Methylcoumestrol. Understanding this biosynthesis is crucial for developing new antibiotics and antiviral agents (Bo Wang et al., 2013).

Neuroprotective Effects

  • Neuroprotection in Stroke Models : Research on derivatives of 9-O-Methylcoumestrol demonstrates neuroprotective effects in models of ischemic stroke. This includes reducing oxidative stress and neuroinflammation, which is pivotal for stroke treatment research (Difan Zhang et al., 2021).

Molecular Interaction and Drug Development

  • Molecular Interaction Studies : Studies on 9-Methyl anthroate, structurally related to 9-O-Methylcoumestrol, have explored its interactions with DNA. This is significant for understanding the drug-DNA interactions and developing potential therapeutic agents (A. Ganguly et al., 2015).

Synthesis of Related Compounds

  • Synthetic Routes to Related Compounds : The synthesis of coumestrol and derivatives, like 4′-O-methylcoumestrol, has been explored to provide insight into efficient synthetic routes for these compounds. This is important for the large-scale production of such bioactive molecules (M. Naik et al., 2017).

Enzyme Inhibition and Antioxidant Activity

  • Enzyme Inhibition and Antioxidant Properties : Coumestrol, a compound closely related to 9-O-Methylcoumestrol, has been studied for its inhibitory effects on various enzymes like acetylcholinesterase and carbonic anhydrase. Additionally, its antioxidant properties have been evaluated, making it significant in therapeutic research for conditions like glaucoma and diabetes (Lokman Durmaz et al., 2022).

Future Directions

The research suggests that the established soybean AR-cultivation approach represents a better method for biosynthesizing phytoalexins, such as the 9-O-Methylcoumestrol derivatives, as plant-derived functional materials . This could open up new avenues for the mass production of phytoalexins, which exhibit pharmacological values .

properties

IUPAC Name

3-hydroxy-9-methoxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O5/c1-19-9-3-5-10-13(7-9)20-15-11-4-2-8(17)6-12(11)21-16(18)14(10)15/h2-7,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEZPZWGHDOWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168637
Record name 9-O-Methylcoumestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9-O-Methylcoumestrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

9-O-Methylcoumestrol

CAS RN

1690-62-6
Record name 3-Hydroxy-9-methoxy-6H-benzofuro[3,2-c][1]benzopyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1690-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-O-Methylcoumestrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001690626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-O-Methylcoumestrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-O-METHYLCOUMESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE7972P9NE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 9-O-Methylcoumestrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

338 - 339 °C
Record name 9-O-Methylcoumestrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
PM Dewick, M Martin - Phytochemistry, 1979 - Elsevier
… [16], ( f)-vestitol [6], (f)-sativan [6] and 9-O-methylcoumestrol [S] have been described Coumestrol … Bands corresponding to vestitol and 9-Omethylcoumestrol were eluted. The coumestrol …
Number of citations: 74 www.sciencedirect.com
M Martin, PM Dewick - Phytochemistry, 1980 - Elsevier
… the same three compounds when challenged by abiotic agents such as CuCIZ and UV light, and this treatment also stimulates synthesis of the coumestan 9-O-methylcoumestrol (lO) …
Number of citations: 37 www.sciencedirect.com
PC Stevenson, NC Veitch - Phytochemistry, 1998 - Elsevier
… Conversely, 9-O-methylcoumestrol was recorded in all species except for C. bijugum, C. … The coumestan 15 (9-O-methylcoumestrol), was common to all species except C. bijugum, C.…
Number of citations: 24 www.sciencedirect.com
PM Dewick - Phytochemistry, 1977 - Elsevier
… The presence of two coumestans, 9-O-methylcoumestrol and medicagol, previously unreported in red clover, is demonstrated. Biosynthetic implications are discussed. …
Number of citations: 102 www.sciencedirect.com
F Zannah, M Amin, H Suwono… - International Journal …, 2022 - biomed.bas.bg
Diplazium esculentum is one of the medicinal plants used by Dayak tribes in Central Kalimantan to cure acne. The potential of D. esculentum can be proved through information on the …
Number of citations: 1 biomed.bas.bg
M Martin, PM Dewick - Tetrahedron Letters, 1978 - Elsevier
5 as an intermediate in the biosynthesis of the phytoalexins (6aR, llaR)-demethylhomopterocarpin (8),(3R)-vestitol (4) and (JR)-sativan (7) in lucerne (Medicaqo sativa). These …
Number of citations: 13 www.sciencedirect.com
B Sharma, R Dabur - Alcohol and Alcoholism, 2016 - academic.oup.com
… This is supported by decreased urinary excretion of 2-O-p-coumaroyltartronic acid (Figure 4A and A1) and 9-O-methylcoumestrol by 2.2 and 3.6-fold (P < 0.05), respectively, in alcoholics…
Number of citations: 56 academic.oup.com
G Luo, Z Tang, X Li, Q Hou, Y Chen, K Lao, H Xiang - Bioorganic Chemistry, 2019 - Elsevier
… This method was successfully applied to the synthesis of key intermediate 9-O-methylcoumestrol (6) by using a protection-deprotection protocol in 5 steps with 18% overall yield [42]. To …
Number of citations: 2 www.sciencedirect.com
BE Deavours, CJ Liu, MA Naoumkina, Y Tang… - Plant Molecular …, 2006 - Springer
… against vestitol (6) and coumestrol (Table 2, Figure S1), the latter being converted to both 3-O-methylcoumestrol and 3,9-O-dimethylcoumestrol, with a trace of 9-Omethylcoumestrol (…
Number of citations: 58 link.springer.com
JL Ingham - Biochemical Systematics and Ecology, 1982 - Elsevier
… hand and with Cicer on the other, through three (rothindin, medicarpin-3-O-glucoside and trifolirhizin) and five (biochanin A, pratensein, sissotrin, medicagol and 9-O-methylcoumestrol) …
Number of citations: 14 www.sciencedirect.com

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